Ruski-201
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Overview
Description
RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), an enzyme involved in the palmitoylation of Sonic Hedgehog (Shh) proteins. This compound has shown significant potential as a chemical probe for studying Hhat catalytic function and Hedgehog signaling pathways .
Preparation Methods
The synthesis of RUSKI-201 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity of the compound.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
RUSKI-201 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
RUSKI-201 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the catalytic function of Hedgehog acyltransferase and its role in Hedgehog signaling pathways.
Biology: Investigates the role of Hedgehog signaling in various biological processes, including embryonic development and tissue patterning.
Medicine: Explores the potential therapeutic applications of Hedgehog pathway inhibitors in treating diseases such as cancer and interstitial lung diseases.
Industry: Utilized in the development of new drugs targeting the Hedgehog signaling pathway
Mechanism of Action
RUSKI-201 exerts its effects by inhibiting Hedgehog acyltransferase, thereby blocking the palmitoylation of Sonic Hedgehog proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for various biological processes. The molecular targets of this compound include the active site of Hedgehog acyltransferase, where it binds and prevents the enzyme from catalyzing the palmitoylation reaction .
Comparison with Similar Compounds
RUSKI-201 is compared with other similar compounds, such as RUSKI-43 and IMP-1575. While RUSKI-43 has shown off-target cytotoxicity, this compound is more selective and exhibits minimal off-target effects. IMP-1575 is another potent inhibitor of Hedgehog acyltransferase, but this compound remains a preferred choice due to its higher selectivity and lower toxicity .
Similar Compounds
RUSKI-43: An earlier inhibitor of Hedgehog acyltransferase with significant off-target effects.
IMP-1575: A potent inhibitor with high selectivity but less preferred due to its complex synthesis.
Properties
IUPAC Name |
2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIGHSNTIJBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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